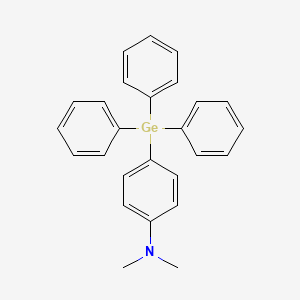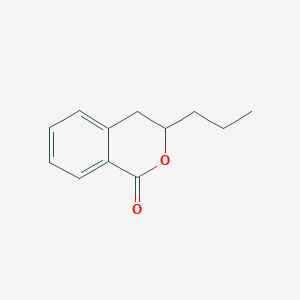
2-Chloro-1,1-dimethoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15ClO2. It is a derivative of cyclohexane, where two methoxy groups and one chlorine atom are attached to the first carbon of the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, cyclohexanone dimethyl ketal, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,1-dimethoxycyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products include 1,1-dimethoxycyclohexane derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1-dimethoxycyclohexane involves its interaction with nucleophiles and electrophiles. The chlorine atom and methoxy groups make the compound reactive towards various chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-1-methoxycyclohexane: Contains only one methoxy group, resulting in different reactivity and properties.
Cyclohexanone dimethyl ketal: An intermediate in the synthesis of 2-Chloro-1,1-dimethoxycyclohexane.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups on the same carbon atom, which imparts distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
65933-44-0 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
2-chloro-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C8H15ClO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
Clave InChI |
MQDHNJMXBCMOBF-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCC1Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)


![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)




![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

